
3-(3,5-Dimethylisoxazol-4-yl)-1-(4-(thiophen-3-ylmethyl)piperazin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3,5-Dimethylisoxazol-4-yl)-1-(4-(thiophen-3-ylmethyl)piperazin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C17H23N3O2S and its molecular weight is 333.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Compounds and Hypolipidemic Activity
A significant research area involving the chemical structure similar to 3-(3,5-Dimethylisoxazol-4-yl)-1-(4-(thiophen-3-ylmethyl)piperazin-1-yl)propan-1-one is the development of heterocyclic analogues with potent hypolipidemic activity. One study detailed the synthesis of [alpha-(heterocyclyl)benzyl]piperazines, which showed promising results in lowering serum lipid levels at a daily oral dose of 2 mg/kg, demonstrating 100 times more potency than clofibrate. This research highlights the potential of such compounds in treating hyperlipidemia through systematic structure-activity relationship exploration (Ashton et al., 1984).
Polyamides Incorporation
Another application is the synthesis of polyamides containing various bioactive moieties. Research into the addition reactions of theophylline and thymine to dimethyl methylenesuccinate, followed by hydrolysis, led to the development of novel polyamides. These polyamides, with molecular weights ranging from about 2000 to 6000, are soluble in DMSO and formic acid, and some are also water-soluble, showcasing their potential in diverse biomedical applications (Hattori & Kinoshita, 1979).
Dual Action Antidepressants
Research into benzo[b]thiophene derivatives aimed at developing new dual-action antidepressant drugs identified compounds with significant in vitro 5-HT1A receptor affinity and serotonin reuptake inhibition. This dual mechanism could represent a novel approach in antidepressant therapy, offering new therapeutic options for depression treatment (Orus et al., 2002).
Antimicrobial and Anti-Proliferative Activities
The synthesis of novel 1,2,4-Triazole derivatives and their evaluation for antimicrobial activities highlight another crucial application. Certain derivatives demonstrated good to moderate activities against test microorganisms, revealing the potential for these compounds in developing new antimicrobial agents. Additionally, their anti-proliferative activities against various cancer cell lines further underscore the versatility and therapeutic potential of these heterocyclic compounds (Bektaş et al., 2007).
Neuroprotective Approaches
Dimethyl-carbamic acid derivatives have been explored for their multi-target therapeutic neuroprotective approach as a treatment for Alzheimer's disease. These compounds exhibit promising in vitro and in vivo activities, including acetylcholinesterase inhibition and neuroprotection against various toxicities, highlighting a novel therapeutic strategy for neurodegenerative diseases (Lecanu et al., 2010).
properties
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-(thiophen-3-ylmethyl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2S/c1-13-16(14(2)22-18-13)3-4-17(21)20-8-6-19(7-9-20)11-15-5-10-23-12-15/h5,10,12H,3-4,6-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMBUKJGUWWMXES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)N2CCN(CC2)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

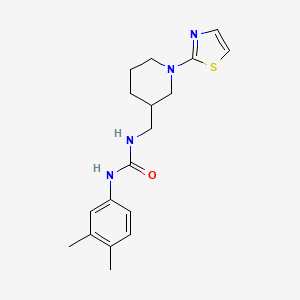
![2,4-Dichloro-5,6,7,8-tetrahydro-pyrido[2,3-D]pyrimidine](/img/structure/B2726762.png)
![[3-(4-Chlorophenyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B2726764.png)
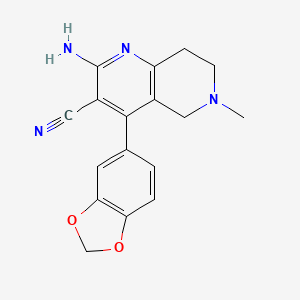
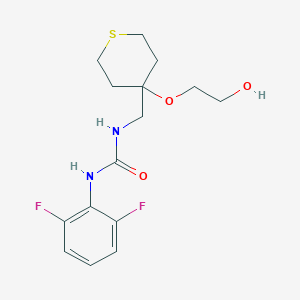
![3-(4-Chlorophenyl)-6-[(4-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2726768.png)
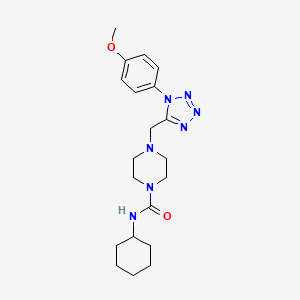
![N-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)ethyl)-4-propionamidobenzamide](/img/structure/B2726772.png)
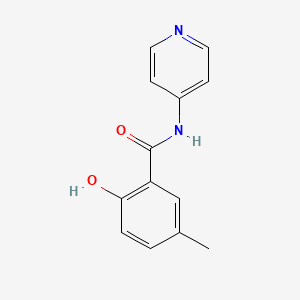
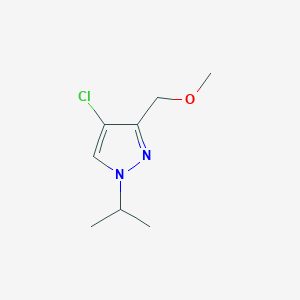

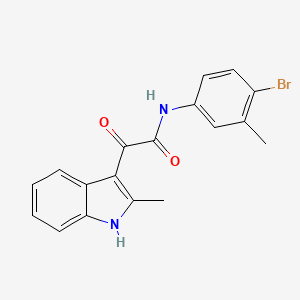
![1-(3-chlorophenyl)-N-[4-fluoro-3-(prop-2-enamido)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2726781.png)
